Fmoc-D-4-Carbamoylphe

Chiral purity Enantiomeric resolution SPPS

This D-enantiomer with a 4-carbamoyl side chain offers distinct advantages in SPPS. Its positive specific rotation ensures chiral purity, while the high melting point (239-245°C) provides thermal stability in microwave-assisted synthesis. The hydrogen-bonding carbamoyl group enables the design of peptides with tailored properties for antimicrobial research. Choose this ≥98% pure building block for reproducible results in GMP-compliant workflows.

Molecular Formula C25H22N2O5
Molecular Weight 430.5 g/mol
CAS No. 1217610-39-3
Cat. No. B1336747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-4-Carbamoylphe
CAS1217610-39-3
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O
InChIInChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m1/s1
InChIKeyMUNGLNMRFZUOTD-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-4-Carbamoylphe (CAS 1217610-39-3): Quantifying Differentiation from L‑Enantiomer and Unsubstituted Analogs


Fmoc-D-4-carbamoylphenylalanine (CAS 1217610-39-3) is a protected D‑amino acid derivative that combines an Fmoc (9‑fluorenylmethoxycarbonyl) Nα‑protecting group with a 4‑carbamoyl substituent on the phenylalanine side chain. The compound is utilized in solid‑phase peptide synthesis (SPPS) to introduce D‑configured, carbamoyl‑functionalized residues into peptides . Its stereochemistry and side‑chain functionality create measurable differences from the L‑enantiomer (CAS 204716‑17‑6) and from the unsubstituted Fmoc‑D‑phenylalanine (CAS 86123‑10‑6), which are critical for enantiomeric purity control and for tailoring peptide properties .

Why In‑Class Fmoc‑Phenylalanine Analogs Cannot Substitute Fmoc-D-4-Carbamoylphe in SPPS and Chiral Peptide Design


Simple substitution with Fmoc‑L‑4‑carbamoylphenylalanine or Fmoc‑D‑phenylalanine is not a functional replacement because three quantifiable parameters diverge. The D‑enantiomer’s positive specific rotation (+22° to +26° in DMF) contrasts with the L‑enantiomer’s negative rotation (–19.3° to –23.6°), enabling orthogonal chiral purity assessment . The 4‑carbamoyl group raises the melting point by approximately 50 °C relative to Fmoc‑D‑phenylalanine, indicating enhanced thermal stability during coupling cycles . Furthermore, the carbamoyl moiety introduces a hydrogen‑bonding donor/acceptor that is absent in unsubstituted analogs, directly affecting peptide secondary structure and solubility . These differences prevent “drop‑in” replacement without altering the peptide’s stereochemical and physicochemical profile.

Fmoc-D-4-Carbamoylphe: Direct Comparative Evidence for Scientific Selection


Enantiomeric Differentiation: Optical Rotation and Melting Point Separate D‑ from L‑4‑Carbamoylphenylalanine

Fmoc-D-4-carbamoylphenylalanine exhibits a positive specific rotation of +22° to +26° (c=1, DMF) , while the L‑enantiomer (CAS 204716‑17‑6) shows a negative rotation of –19.3° to –23.6° under identical conditions . Melting points also differ: 239–245 °C for the D‑isomer versus 243–249 °C for the L‑isomer . These orthogonal data points provide a simple, quantitative method to confirm enantiomeric identity and detect cross‑contamination in bulk supplies.

Chiral purity Enantiomeric resolution SPPS

Thermal Stability Gain: 4‑Carbamoyl Substitution Raises Melting Point by ~50 °C Versus Fmoc‑D‑Phenylalanine

Fmoc-D-4-carbamoylphenylalanine melts at 239–245 °C , whereas the unsubstituted Fmoc‑D‑phenylalanine (CAS 86123‑10‑6) melts at 180–195 °C . The 50 °C elevation reflects stronger intermolecular hydrogen bonding conferred by the primary carboxamide group. This thermal robustness reduces the risk of decomposition during microwave‑assisted SPPS or during extended storage, a practical advantage over the unsubstituted analog.

Thermal stability Storage SPPS coupling conditions

Purity Benchmarking: ≥98% HPLC Purity Aligns with Industry Standards for Fmoc‑Protected Amino Acids

Multiple vendors supply Fmoc-D-4-carbamoylphenylalanine with ≥98% purity as determined by HPLC . This threshold is consistent with the ≥98% specification offered for Fmoc‑L‑4‑carbamoylphenylalanine and for Fmoc‑D‑phenylalanine , confirming that the compound meets the standard purity level expected for routine SPPS. For applications requiring ultra‑high purity, some suppliers offer chiral HPLC‑verified material at 99.5% for the L‑enantiomer ; equivalent premium grades for the D‑isomer are available upon request.

Quality control Peptide purity Procurement specification

Application-Specific Differentiation: Carbamoyl Group Enables Antimicrobial Peptide Design

The 4‑carbamoyl substituent provides an additional hydrogen‑bonding site that can influence peptide conformation and biological activity. Fmoc‑protected phenylalanine derivatives bearing carbamoyl or related polar groups have been explicitly used to synthesize peptides with antimicrobial properties [1]. While direct comparative IC₅₀ or MIC data for this exact building block are not available in the public domain, class‑level inference from Fmoc‑protected amino acid studies indicates that the carbamoyl functionality enhances peptide‑membrane interactions [1].

Antimicrobial peptides Hydrogen bonding SAR

Fmoc-D-4-Carbamoylphe: Optimal Use Cases Driven by Quantitative Differentiation


Stereocontrolled Synthesis of Protease‑Resistant Therapeutic Peptides

The positive optical rotation and lower melting point of Fmoc-D-4-carbamoylphenylalanine (compared to the L‑enantiomer) provide unambiguous chiral identity verification . This is essential when incorporating D‑amino acids into peptide therapeutics to confer resistance to endogenous proteases. The distinct melting point further serves as a quality control checkpoint, ensuring that the correct enantiomer is used in automated SPPS.

Microwave‑Assisted Solid‑Phase Peptide Synthesis Requiring High Thermal Tolerance

With a melting point of 239–245 °C—approximately 50 °C higher than that of Fmoc‑D‑phenylalanine —this building block withstands the elevated temperatures encountered during microwave‑assisted SPPS cycles. The enhanced thermal stability minimizes the risk of decomposition, reducing impurities and improving the overall yield of the target peptide.

Design of Antimicrobial Peptides with Defined Hydrogen‑Bonding Motifs

The 4‑carbamoyl group introduces a polar, hydrogen‑bonding side chain that can be exploited to modulate peptide‑membrane interactions . This compound is specifically cited as a building block for antimicrobial peptide libraries, providing a functionalized phenylalanine analog that is not available from unsubstituted Fmoc‑D‑phenylalanine. Researchers can use it to systematically probe structure‑activity relationships in cationic antimicrobial peptides .

Quality‑Controlled Procurement for GMP‑Compliant Peptide Manufacturing

Consistent purity specifications (≥98% HPLC) align this compound with the requirements of GMP‑compliant peptide synthesis. The availability of orthogonal analytical data (specific rotation and melting point) enables thorough incoming material qualification, reducing the burden of in‑house analytical validation and ensuring batch‑to‑batch reproducibility.

Technical Documentation Hub

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